tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate
CAS No.: 866030-35-5
Cat. No.: VC21131333
Molecular Formula: C30H49NO7
Molecular Weight: 535.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866030-35-5 |
|---|---|
| Molecular Formula | C30H49NO7 |
| Molecular Weight | 535.7 g/mol |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate |
| Standard InChI | InChI=1S/C30H49NO7/c1-19(2)22(15-21-11-12-25(35-9)27(16-21)36-14-10-13-34-8)17-24(31-29(33)38-30(5,6)7)26-18-23(20(3)4)28(32)37-26/h11-12,16,19-20,22-24,26H,10,13-15,17-18H2,1-9H3,(H,31,33)/t22-,23-,24-,26-/m0/s1 |
| Standard InChI Key | CYUJPKOZIGBPOO-IGRGDXOOSA-N |
| Isomeric SMILES | CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C |
| SMILES | CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is a complex organic compound with a molecular formula of C30H49NO7 and a molecular weight of approximately 535.71 g/mol . This compound is a carbamate derivative, featuring a tetrahydrofuran ring and a benzyl group with methoxy and methoxypropoxy substituents. It is often used as an intermediate in pharmaceutical synthesis, particularly noted in the context of Aliskiren, a direct renin inhibitor used in the treatment of hypertension .
Spectroscopic Data
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InChI: InChI=1S/C30H49NO7/c1-19(2)22(15-21-11-12-25(35-9)27(16-21)36-14-10-13-34-8)17-24(31-29(33)38-30(5,6)7)26-18-23(20(3)4)28(32)37-26/h11-12,16,19-20,22-24,26H,10,13-15,17-18H2,1-9H3,(H,31,33)/t22-,23-,24-,26-/m0/s1 .
Synthesis and Applications
This compound is synthesized through a multi-step process involving the formation of the tetrahydrofuran ring and the attachment of the benzyl group with its methoxy and methoxypropoxy substituents. It serves as a key intermediate in the synthesis of Aliskiren, which is used to treat hypertension by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system .
Hazard Information
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Signal Word: Warning
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Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
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Precautionary Statements: P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
Storage Conditions
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